Cas no 58336-45-1 (Phenol, 4-[[(4-chlorophenyl)amino]methyl]-)

Phenol, 4-[[(4-chlorophenyl)amino]methyl]-, is a chlorinated aromatic compound featuring both phenolic and aniline functional groups. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the 4-chlorophenylamino moiety enhances its potential as a building block for biologically active molecules, while the phenolic group allows for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable use in research and industrial applications. Proper handling is advised due to its potential reactivity.
Phenol, 4-[[(4-chlorophenyl)amino]methyl]- structure
58336-45-1 structure
Product Name:Phenol, 4-[[(4-chlorophenyl)amino]methyl]-
CAS No:58336-45-1
MF:C13H12ClNO
MW:233.693482398987
CID:342453
PubChem ID:4321200
Update Time:2025-05-20

Phenol, 4-[[(4-chlorophenyl)amino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-[[(4-chlorophenyl)amino]methyl]-
    • 4-[(4-chloroanilino)methyl]phenol
    • SCHEMBL6556042
    • 4-(((4-Chlorophenyl)amino)methyl)phenol
    • AKOS000235234
    • ZDEUJEHDUBUXNW-UHFFFAOYSA-N
    • 58336-45-1
    • 4-(4-chloroanilinomethyl)phenol
    • DTXSID20401893
    • Inchi: 1S/C13H12ClNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,15-16H,9H2
    • InChI Key: ZDEUJEHDUBUXNW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NCC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 233.06086
  • Monoisotopic Mass: 233.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26

Phenol, 4-[[(4-chlorophenyl)amino]methyl]- Pricemore >>

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Additional information on Phenol, 4-[[(4-chlorophenyl)amino]methyl]-

Phenol, 4-[[(4-chlorophenyl)amino]methyl]- (CAS No. 58336-45-1): A Comprehensive Overview

Phenol, 4-[[(4-chlorophenyl)amino]methyl]- (CAS No. 58336-45-1), is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in various scientific domains. The presence of a chlorophenyl group and an amino)methyl side chain contributes to its unique chemical properties, making it a subject of extensive study and exploration.

The molecular formula of this compound can be represented as C₉H₉ClNO, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The 4-chlorophenyl moiety imparts a certain level of electronic density and reactivity, while the (4-chlorophenyl)amino)methyl group introduces additional functional sites for chemical modifications. These features make the compound a versatile intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with similar structural motifs. The chlorophenyl group is known for its role in various bioactive molecules, often contributing to binding affinity and metabolic stability. The (4-chlorophenyl)amino)methyl moiety further enhances the compound's potential as a pharmacophore, enabling interactions with biological targets at multiple levels.

One of the most compelling aspects of Phenol, 4-[[(4-chlorophenyl)amino]methyl]- is its utility in the development of novel therapeutic agents. Researchers have been exploring its derivatives as potential candidates for treating a range of diseases, including neurological disorders and inflammatory conditions. The compound's ability to modulate biological pathways makes it a promising starting point for drug discovery efforts.

Recent studies have highlighted the compound's role in inhibiting specific enzymes and receptors that are implicated in disease pathogenesis. For instance, derivatives of this molecule have been investigated for their potential to interfere with kinases and other signaling proteins. Such interactions are crucial for developing targeted therapies that can effectively address specific disease mechanisms.

The synthesis of Phenol, 4-[[(4-chlorophenyl)amino]methyl]- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the (4-chlorophenyl)amino)methyl group is particularly critical and often necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these objectives efficiently.

From a chemical biology perspective, this compound offers insights into how structural modifications can influence biological activity. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of physicochemical properties like solubility and lipophilicity. These factors are essential for determining how a molecule behaves within biological systems and influences its therapeutic efficacy.

The compound's potential extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Derivatives of Phenol, 4-[[(4-chlorophenyl)amino]methyl]- have been explored as intermediates in the synthesis of pesticides and herbicides due to their structural similarity to known bioactive molecules. This versatility underscores the importance of having well-characterized building blocks in chemical synthesis.

In conclusion, Phenol, 4-[[(4-chlorophenyl)amino]methyl]- (CAS No. 58336-45-1) is a multifaceted compound with significant implications in both pharmaceutical and agrochemical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents and exploring new synthetic pathways. As research continues to uncover more about its properties and applications, this compound is poised to play an increasingly important role in scientific advancements.

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